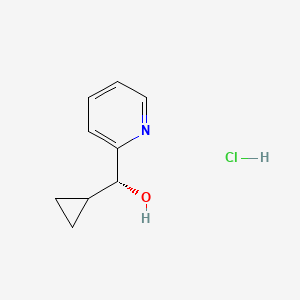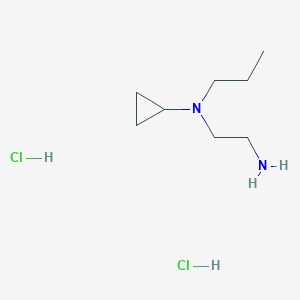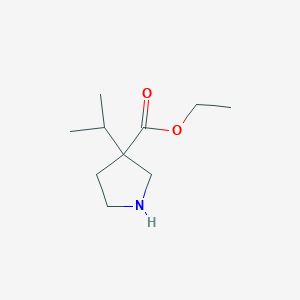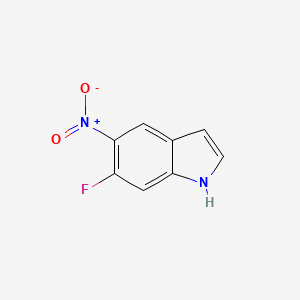
6-fluoro-5-nitro-1H-indole
Vue d'ensemble
Description
“6-fluoro-5-nitro-1H-indole” is a halogen substituted indole . It is a compound that contains the indole nucleus, which has shown clinical and biological applications .
Synthesis Analysis
The synthesis of indole derivatives, including “6-fluoro-5-nitro-1H-indole”, has been a topic of interest among researchers due to their various biological activities . The preparation of 6-fluoroindole via nitration of indoline has been reported .Chemical Reactions Analysis
Indole derivatives, including “6-fluoro-5-nitro-1H-indole”, have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .Applications De Recherche Scientifique
Tryptophan Dioxygenase Inhibitors
6-Fluoroindole is used in the synthesis of inhibitors targeting tryptophan dioxygenase, an enzyme involved in tryptophan metabolism. These inhibitors have potential therapeutic applications in diseases where tryptophan metabolism is dysregulated .
Anticancer Immunomodulators
The compound serves as a precursor for pyridyl-ethenyl-indoles, which show promise as anticancer immunomodulators. These substances may modulate the immune system to target cancer cells more effectively .
Antibacterial Agents
Indole derivatives, including 6-fluoro-5-nitro-1H-indole, have been identified as potential antibacterial agents. They work by targeting and disrupting bacterial cell functions, which could lead to new treatments for bacterial infections .
Antifungal Agents
Similarly, these compounds are explored for their antifungal properties, providing a new avenue for treating fungal infections that are resistant to current antifungal drugs .
Diabetes Management
6-Fluoroindole can be used to create Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors. These inhibitors help manage hyperglycemia in diabetes by preventing glucose reabsorption in the kidneys .
Persister Cell Destruction
Substituted indoles have shown effectiveness in destroying persister cells of various bacteria by damaging their membranes. This application is crucial in tackling chronic infections and antibiotic resistance .
Antiviral Activity
Indole derivatives have been investigated for their antiviral activity against a range of RNA and DNA viruses, offering potential treatments for viral infections .
Clinical and Biological Applications
The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity for multiple receptors. This makes it valuable for developing new therapeutic derivatives with diverse clinical and biological applications .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
6-Fluoro-5-nitro-1H-indole is a derivative of indole, a heterocyclic compound that is found in many important synthetic drug molecules . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that 6-fluoro-5-nitro-1H-indole may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6-fluoro-5-nitro-1H-indole may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole and its derivatives are known to be involved in a wide range of biological and clinical applications . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that 6-fluoro-5-nitro-1H-indole may also influence various biochemical pathways, potentially leading to diverse downstream effects.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
6-fluoro-5-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-4-7-5(1-2-10-7)3-8(6)11(12)13/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRIMPYGWOCLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




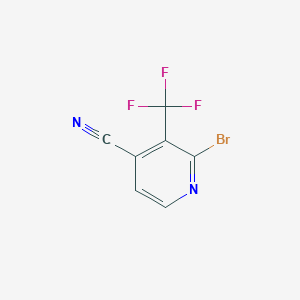
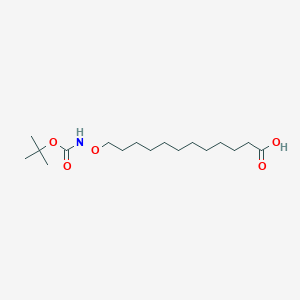
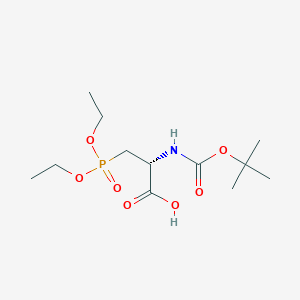
![Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-](/img/structure/B1382967.png)
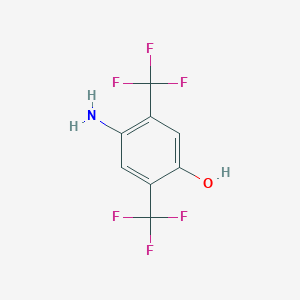


amine hydrochloride](/img/structure/B1382976.png)
![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382977.png)
